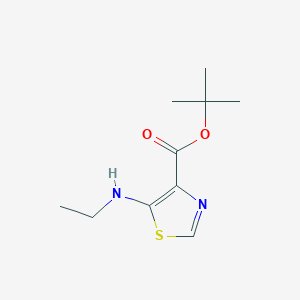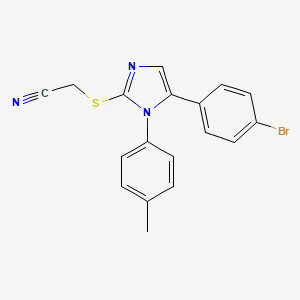
6-methoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, also known as MOCP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of chromene derivatives and has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation.
Scientific Research Applications
Structural Analysis and Polymorphism
Chromene derivatives, such as "4-Oxo-N-phenyl-4H-chromene-2-carboxamide" and its related compounds, have been studied for their crystalline structures, showcasing their potential in the development of novel crystalline materials with specific physical properties. These studies reveal the diverse polymorphic forms these compounds can assume, impacting their physical characteristics and potential applications in material science (Reis et al., 2013).
Fluorescence Properties
Certain benzo[c]coumarin carboxylic acids, closely related to the chromene structure, exhibit significant fluorescence properties in both solution and solid states. This characteristic suggests their applicability in the development of fluorescent probes and materials for sensing and imaging applications (Shi et al., 2017).
Photochromic Materials and Natural Products Synthesis
Chromene chromium carbene complexes have been utilized in synthesizing naphthopyran and naphthopyrandione units, which are integral in photochromic materials and biologically active natural products. These compounds demonstrate the potential of chromenes in creating materials that change color in response to light, with implications for smart materials and sensors (Rawat et al., 2006).
Glycoside Derivatives Synthesis
Glycoside lactone derivatives featuring chromene units have been synthesized, highlighting the integration of chromene structures in creating novel compounds with potential biological activities. These compounds, due to their unique structural features, can be explored in medicinal chemistry for drug design and development (Zhang et al., 2001).
Antibacterial and Biological Evaluation
Innovative coumarin derivatives containing the chromene ring have been synthesized and evaluated for their biological properties, including antibacterial activities. This area of research underscores the potential therapeutic applications of chromene derivatives in combating microbial infections and diseases (Ramaganesh et al., 2010).
properties
IUPAC Name |
6-methoxy-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(13-6-4-3-5-7-13)20-18(21)16-11-14-10-15(23-2)8-9-17(14)24-19(16)22/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMJKOIKPAHBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)
![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)


![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)


![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
